

Discovery and history of indole-based carboxylic acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-(1H-indol-5-yl)benzoic Acid*

Cat. No.: B1598283

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and History of Indole-Based Carboxylic Acids

Introduction

The indole nucleus, an aromatic heterocyclic compound consisting of a fused benzene and pyrrole ring, stands as one of the most significant structural motifs in biological chemistry and pharmaceutical development.^{[1][2]} Its presence in essential biomolecules, from the amino acid tryptophan to the neurotransmitter serotonin, underscores its fundamental role in the machinery of life.^{[1][3]} For researchers, scientists, and drug development professionals, the indole scaffold is a "privileged structure," a framework that has consistently yielded compounds with potent and diverse pharmacological activities.^{[4][5]} Since 2015, the U.S. Food and Drug Administration has approved over a dozen drugs containing this core, targeting conditions from migraines to cancer.^{[4][6][7]}

This guide provides a detailed technical exploration of a crucial subclass of these compounds: the indole-based carboxylic acids. We will trace the historical journey from the 19th-century chemical curiosity derived from indigo dye to the landmark discovery of Indole-3-acetic acid (IAA) as a master regulator of plant growth. This narrative will delve into the key experiments, synthetic methodologies, and the expansion of the indole carboxylic acid family, culminating in an overview of their biosynthesis and their ever-expanding role on the frontiers of modern drug discovery.

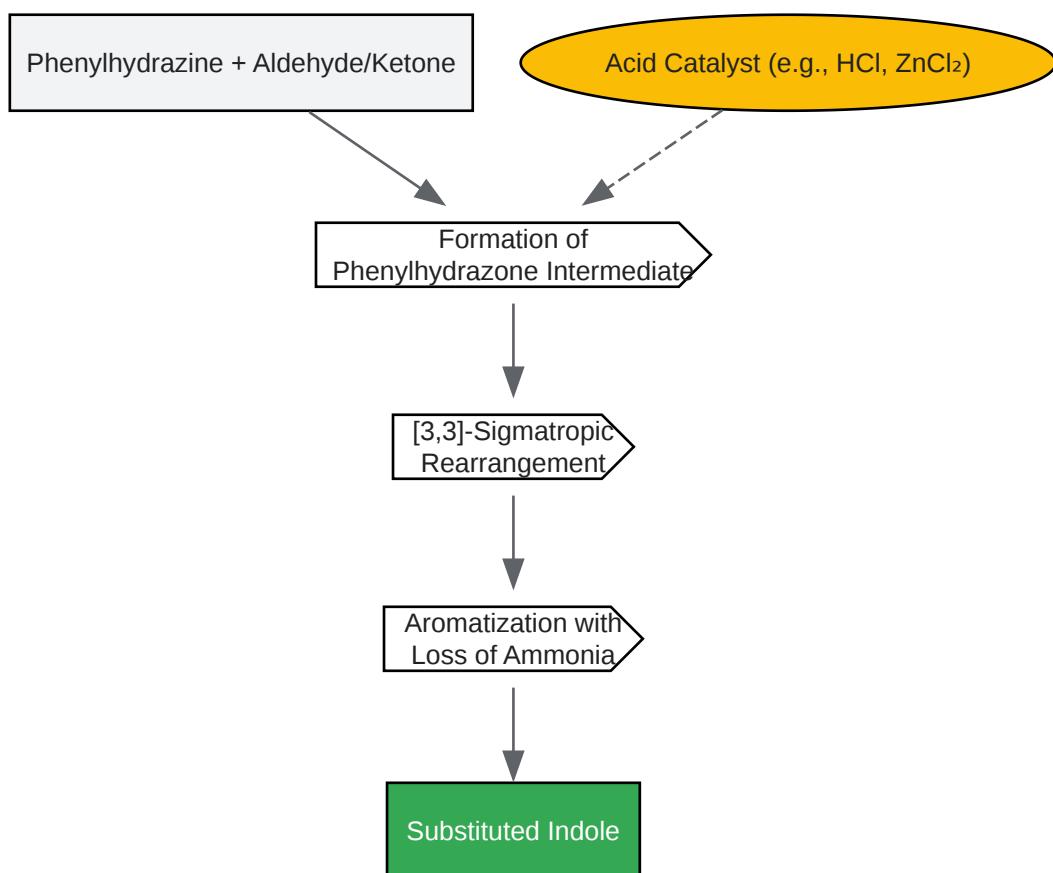
Chapter 1: The Foundation - Discovery of the Indole Nucleus

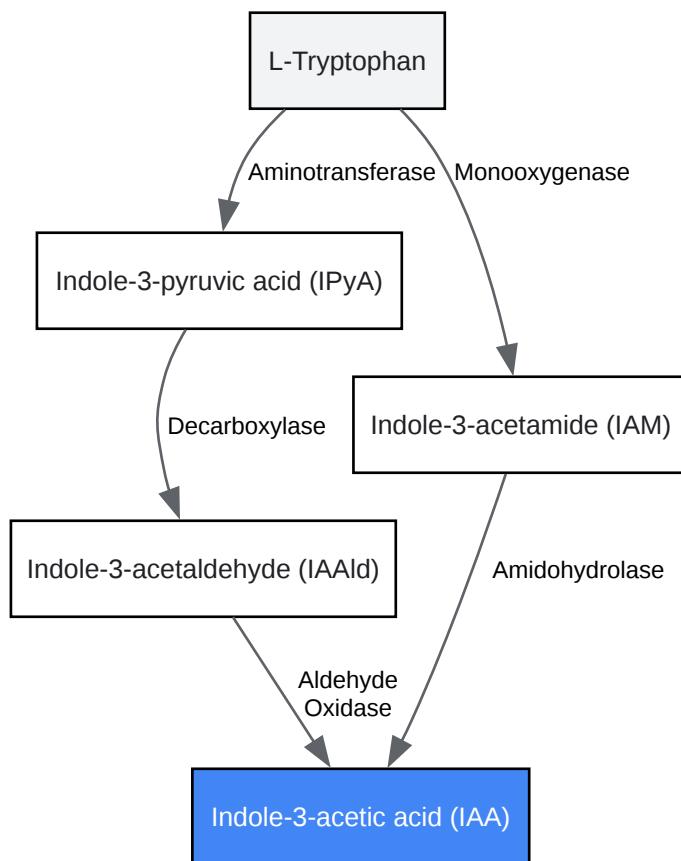
The story of indole chemistry is inextricably linked to the study of the vibrant blue dye, indigo.^[1] For centuries, indigo was a prized commodity, but its chemical nature remained a mystery. The journey toward elucidating its structure laid the very foundation for the discovery of indole and its derivatives.

The pivotal breakthrough came in 1866 when the brilliant German chemist Adolf von Baeyer, as part of his extensive work on indigo, successfully reduced oxindole—a derivative of indigo—using zinc dust to yield the parent heterocycle.^[1] He named the compound "indole," a portmanteau of indigo and oleum (Latin for oil), as it was first isolated by treating indigo dye with oleum (fuming sulfuric acid).^{[1][8]} In 1869, Baeyer proposed the correct chemical structure for indole, a discovery that opened the door to a new, rich field of organic chemistry.^[1] While certain indole derivatives were initially important as dyestuffs, interest in the nucleus intensified dramatically in the 1930s when it was recognized as the core component of many vital alkaloids, including tryptophan and the plant hormones known as auxins.^[1]

Chapter 2: The Seminal Discovery - Unraveling the Auxin Enigma (Indole-3-Acetic Acid)

The discovery of the first and most important indole-based carboxylic acid, Indole-3-acetic acid (IAA), is a classic narrative of meticulous observation and elegant experimentation in plant physiology. It was a multi-decade effort by scientists across the globe to prove that plants, like animals, utilize chemical messengers to regulate their growth and development.


The story begins with Charles Darwin and his son Francis. In 1880, they published "The Power of Movement in Plants," which described their studies on the phototropism of canary grass (*Phalaris canariensis*) coleoptiles—the protective sheath covering the emerging shoot.^{[9][10]} They observed that when exposed to a unidirectional light source, the coleoptile would bend towards it. However, if the very tip was covered with an opaque cap, no bending occurred.^[9] ^[11] Conversely, covering the lower portion while leaving the tip exposed did not prevent bending.^[9] The Darwins concluded that some "influence" was transmitted from the tip to the lower regions, causing differential growth.^[12]


Building on this, subsequent researchers refined the concept of this chemical messenger:

- Peter Boysen-Jensen (1913): This Danish botanist demonstrated that the "influence" was chemical in nature. He decapitated a coleoptile, placed a block of gelatin on the stump, and replaced the tip. The coleoptile still bent towards the light, indicating the signal could diffuse through the gelatin barrier.[9][12]
- Árpád Paál (1919): A Hungarian biologist, Paál further confirmed the signal's role in promoting growth. He excised the tip of a coleoptile in the dark and then replaced it eccentrically on the stump. The shoot bent away from the side where the tip was placed, suggesting the substance actively stimulated elongation on the side directly beneath it.[9][12][13]

The definitive isolation of this growth substance was achieved by the Dutch botanist Frits W. Went in 1928.[14][15] Went placed several excised coleoptile tips on an agar block, allowing the growth-promoting substance to diffuse into it. He then placed small pieces of this agar onto decapitated coleoptiles in the dark. The coleoptiles exhibited growth and curvature proportional to the concentration of the substance in the agar.[10][13] Went named this substance auxin, from the Greek word auxein, meaning "to grow." [13][16] His quantitative Avena curvature test became the standard bioassay for auxin activity for many years.[10]

While Went had isolated the active substance, its chemical identity remained unknown. The final piece of the puzzle came from an unexpected source: human urine. In 1931, Kogl and Haagen-Smit isolated a compound they called "auxin A." [9][13] A few years later, in 1934, Kogl's group identified another active compound from urine, which they termed "heterauxin." [13] They determined its structure to be Indole-3-acetic acid (IAA). [12][13] Soon after, it was confirmed that IAA was indeed the primary, universal natural auxin found in plants, finally connecting the physiological observations of Darwin to a specific indole-based carboxylic acid. [13][17]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]
- 7. bioquicknews.com [bioquicknews.com]
- 8. Indole - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 9. phytohormones.info [phytohormones.info]
- 10. Auxin: Function, Hormone, Types & Discovery | AESL [akash.ac.in]
- 11. byjus.com [byjus.com]
- 12. issr.edu.kh [issr.edu.kh]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. worldscientific.com [worldscientific.com]
- 15. Hortus USA- Auxin Discovery [rooting-hormones.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Indole-3-acetate | C10H8NO2- | CID 801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of indole-based carboxylic acids]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1598283#discovery-and-history-of-indole-based-carboxylic-acids\]](https://www.benchchem.com/product/b1598283#discovery-and-history-of-indole-based-carboxylic-acids)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com